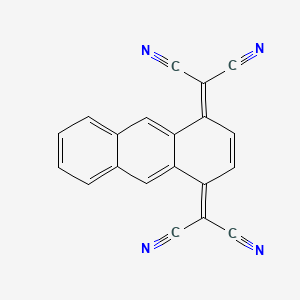
Propanedinitrile, 2,2'-(1,4-anthracenediylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is an organic compound that features a unique structure with two propanedinitrile groups connected by a 1,4-anthracenediylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- typically involves the reaction of 1,4-anthraquinone with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- has several scientific research applications:
Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: It is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- involves its interaction with molecular targets through its nitrile and anthracene moieties. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, 2,2’-(1,4-naphthalenediylidene)bis-: This compound has a similar structure but with a naphthalene core instead of anthracene.
Propanedinitrile, 2,2’-(1-chloro-9,10-anthracenediylidene)bis-: This variant includes a chlorine atom on the anthracene moiety.
Uniqueness
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is unique due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and materials science. Its anthracene core provides distinct optical and electronic characteristics that differentiate it from similar compounds.
Propriétés
Numéro CAS |
88068-06-8 |
|---|---|
Formule moléculaire |
C20H8N4 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-[4-(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H8N4/c21-9-15(10-22)17-5-6-18(16(11-23)12-24)20-8-14-4-2-1-3-13(14)7-19(17)20/h1-8H |
Clé InChI |
AJEGMUBKEAENFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)


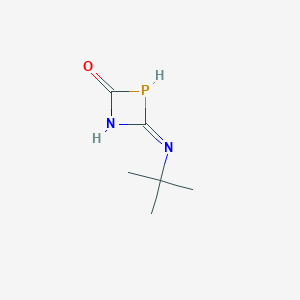
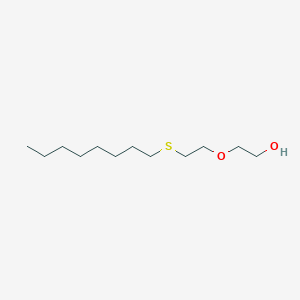
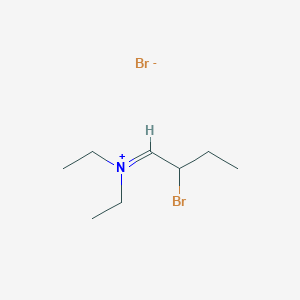
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
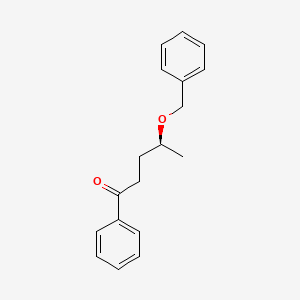
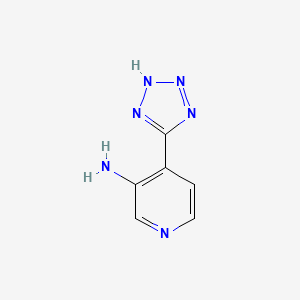
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
